Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACMKTWDXOQYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287271-88-7, 2137037-13-7 | |
| Record name | tert-butyl N-[(1r,3r)-3-(bromomethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1s,3s)-3-(bromomethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate to form the corresponding carbamate. This intermediate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Conditions vary depending on the desired oxidation state and functional group transformations.
Major Products
Nucleophilic substitution: Produces various substituted cyclobutyl carbamates depending on the nucleophile used.
Reduction: Yields the corresponding methyl-substituted cyclobutyl carbamate.
Oxidation: Results in oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate depends on its specific application In synthetic chemistry, it acts as a versatile intermediate, participating in various reactions to form more complex structures
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(3-bromopropyl)carbamate: Similar structure but with a propyl chain instead of a cyclobutyl ring.
Tert-butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.
Tert-butyl carbamate: Lacks the bromomethyl and cyclobutyl groups, serving as a simpler carbamate.
Biological Activity
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a carbamate derivative characterized by its unique structural features, including a tert-butyl group and a bromomethyl substituent on a cyclobutane ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the synthesis of biologically active molecules. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C10H18BrNO2
- Molecular Weight : Approximately 244.16 g/mol
- Structural Features : The presence of the bromomethyl group allows for nucleophilic substitution reactions, making it a versatile compound in organic synthesis.
Synthesis
The synthesis of this compound typically involves:
- Formation of Carbamate : Reaction between cyclobutylamine and tert-butyl chloroformate.
- Bromination : Bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Enzyme Inhibition
Carbamate compounds are often investigated for their ability to inhibit enzymes. For instance:
- Acetylcholinesterase Inhibition : Some carbamates have been shown to effectively inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's.
- β-Secretase Inhibition : Similar compounds have demonstrated the ability to inhibit β-secretase, which plays a critical role in amyloid-beta peptide aggregation associated with Alzheimer's disease.
Case Studies and Research Findings
- Neuroprotective Effects : Research indicates that carbamate derivatives can protect neuronal cells from toxic agents such as amyloid-beta peptides. For example, compounds similar to this compound have been shown to reduce cell death in astrocytes induced by amyloid-beta exposure.
- Anti-inflammatory Properties : Some studies suggest that carbamates may exhibit anti-inflammatory effects by modulating cytokine production, which can be beneficial in treating neuroinflammation related to neurodegenerative disorders.
The mechanism of action for this compound likely involves:
- Nucleophilic Substitution : The bromomethyl group can be substituted by various nucleophiles, leading to the formation of new derivatives with potentially enhanced biological activity.
- Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing various biochemical pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and potential activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl (3-hydroxymethyl)cyclobutylcarbamate | Hydroxymethyl instead of bromomethyl | Potentially more reactive due to hydroxyl group |
| Tert-butyl (4-bromomethyl)cyclopentylcarbamate | Cyclopentane instead of cyclobutane | Different ring size affects reactivity |
| Tert-butyl (3-aminocyclobutyl)carbamate | Amino group instead of bromomethyl | May exhibit different biological activities |
| Tert-butyl (2-bromocyclopropyl)carbamate | Cyclopropane structure | Smaller ring may lead to different strain effects |
| Tert-butyl (4-bromocyclohexyl)carbamate | Cyclohexane structure | Larger ring may alter steric interactions |
Q & A
Q. What are the recommended handling and storage protocols for Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate to ensure stability and safety?
- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption and bromine displacement reactions. Use amber glassware to avoid photodegradation. Handling should occur in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation . Stability studies indicate decomposition above 40°C, so avoid prolonged exposure to heat .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: A two-step approach is typical: (i) Cyclobutane ring formation : Use [2+2] photocycloaddition of substituted alkenes to generate the cyclobutyl scaffold. (ii) Bromomethylation and carbamate protection : React the cyclobutyl intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 60–80°C, followed by Boc-protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in anhydrous THF .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- Methodological Answer:
- NMR (¹H/¹³C) : Confirm the bromomethyl (-CH₂Br) resonance at δ ~3.5–4.0 ppm and tert-butyl group at δ ~1.4 ppm .
- HPLC-MS : Monitor purity (>98%) using a C18 column (ACN/water gradient) and ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z ~278) .
- FT-IR : Validate carbamate C=O stretch at ~1680–1720 cm⁻¹ .
Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The bromomethyl group undergoes SN2 reactions with amines, thiols, or alkoxides. For example, reaction with piperazine in DMF at 50°C yields cyclobutane-linked tertiary amines, useful in drug candidate synthesis. Kinetic studies show faster substitution rates compared to chloromethyl analogs due to bromide’s leaving-group ability .
Q. What safety hazards are associated with this compound, and how can they be mitigated during experiments?
- Methodological Answer:
- Acute Toxicity : LD50 (oral, rat) >2000 mg/kg, but prolonged inhalation may cause respiratory irritation. Use local exhaust ventilation .
- Environmental Risk : Brominated byproducts are toxic to aquatic life. Neutralize waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC:
- Acidic conditions (pH <3) : Rapid Boc-deprotection occurs, forming cyclobutylamine hydrobromide.
- Basic conditions (pH >10) : Bromide elimination generates a cyclobutene intermediate. Use ¹H NMR to track vinyl proton formation at δ ~5.5–6.5 ppm .
Q. What strategies optimize the regioselectivity of functional group transformations involving the cyclobutyl ring?
- Methodological Answer:
- Ring Strain Utilization : Leverage the cyclobutane’s 90° bond angles to favor [1,3]-sigmatropic rearrangements. For example, heating with Pd(PPh₃)₄ catalyzes allylic amination at the methylene position .
- Steric Guidance : Bulky reagents (e.g., LDA) selectively target the less hindered bromomethyl site over the tert-butyl group .
Q. How does the cyclobutyl ring’s conformation impact intermolecular interactions in crystal lattice formation?
- Methodological Answer: Single-crystal X-ray diffraction reveals a puckered cyclobutane ring (dihedral angle ~25°) that facilitates π-stacking with aromatic moieties in co-crystals. This geometry enhances solubility in polar aprotic solvents (e.g., DMSO) by ~30% compared to planar analogs .
Q. What mechanistic insights explain unexpected byproducts during cross-coupling reactions involving this compound?
- Methodological Answer: Side reactions often arise from bromide displacement by transition metals (e.g., Pd⁰). For Suzuki couplings, use AsPh₃ as a stabilizing ligand to suppress Pd-induced debromination. GC-MS analysis identifies biphenyl contaminants when aryl boronic acids are present in excess .
Q. How can this compound serve as a building block in targeted drug delivery systems?
- Methodological Answer:
- Prodrug Design : Conjugate the bromomethyl group to thiol-containing antibodies (e.g., trastuzumab) via thioether linkages for site-specific payload delivery.
- Polymer Functionalization : Graft onto PLGA nanoparticles using amine-terminated linkers (e.g., EDC/NHS chemistry) to enhance cellular uptake in vitro by ~40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
